

# How to prevent EDTA interference in Nitroso-PSAP iron assay

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## Compound of Interest

Compound Name: Nitroso-PSAP

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## Technical Support Center: Nitroso-PSAP Iron Assay

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during the **Nitroso-PSAP** iron assay, with a specific focus on preventing interference from EDTA.

## Frequently Asked Questions (FAQs)

Q1: What is the principle of the **Nitroso-PSAP** iron assay?

A1: The **Nitroso-PSAP** iron assay is a colorimetric method for the quantitative determination of iron in biological samples. The assay principle involves three main steps:

- **Dissociation:** Iron bound to transport proteins, such as transferrin, is released in a weakly acidic buffer.[\[1\]](#)
- **Reduction:** Ferric iron ( $\text{Fe}^{3+}$ ) is reduced to ferrous iron ( $\text{Fe}^{2+}$ ) by a reducing agent in the assay buffer.[\[2\]](#)
- **Chelation and Detection:** Ferrous iron ( $\text{Fe}^{2+}$ ) reacts with the chromogen **Nitroso-PSAP** (2-Nitroso-5-(N-propyl-N-sulfopropylamino)phenol) to form a stable, blue-colored complex. The

intensity of this color, measured spectrophotometrically at approximately 750 nm, is directly proportional to the total iron concentration in the sample.[1]

Q2: Why can't I use plasma collected with EDTA as an anticoagulant for this assay?

A2: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that binds metal ions with high affinity.[3] Its primary function as an anticoagulant is to chelate calcium ions ( $\text{Ca}^{2+}$ ), which are essential for the blood clotting cascade. However, EDTA also chelates iron ( $\text{Fe}^{2+}$  and  $\text{Fe}^{3+}$ ) with very high stability.[4] This sequestration of iron by EDTA prevents it from reacting with the **Nitroso-PSAP** chromogen, leading to falsely low or zero iron readings.[2][5] Several assay kit manufacturers explicitly state that EDTA-plasma is not a suitable sample type.[1][2][5]

Q3: What are suitable alternatives to EDTA for blood sample collection for this assay?

A3: For plasma samples, heparin is the recommended anticoagulant as it does not interfere with colorimetric iron assays.[5][6] Serum (collected in tubes without any anticoagulant or with a clot activator) is also an excellent sample type for iron determination.[5][7]

Q4: Can I use samples other than serum or plasma with the **Nitroso-PSAP** assay?

A4: Yes, the assay can be adapted for various biological samples, including tissue homogenates, cell lysates, urine, and saliva.[1][2] These samples often require specific preparation steps, such as acid treatment to release iron and centrifugation to remove insoluble debris, to ensure accurate measurements.[1][2] It is critical to ensure that any lysis or storage buffers used for these samples do not contain EDTA or other strong chelating agents.[7]

## Troubleshooting Guide: EDTA Interference

This guide addresses the specific issue of suspected or known EDTA contamination in samples intended for the **Nitroso-PSAP** iron assay.

Problem: My iron measurements are unexpectedly low or undetectable in plasma samples.

Potential Cause	How to Identify	Solution
EDTA Contamination	Review sample collection records to confirm if EDTA tubes were used. EDTA contamination can also lead to abnormally high potassium and low calcium levels if measured from the same sample tube.[4]	If possible, re-collect samples using heparin tubes or collect serum. If re-collection is not an option, proceed to one of the mitigation strategies outlined below (Protocols 1, 2, or 3).
Improper Sample pH	Check the pH of your sample after any pre-treatment steps. The assay performance can be affected by extreme pH values.	Adjust the sample pH to be within the range of 2.0 to 8.0 before starting the assay protocol.[1]
Presence of Heme Iron	The Nitroso-PSAP method does not measure iron contained within heme molecules (e.g., from hemoglobin).[1] Significant hemolysis will not contribute to the measurable iron pool.	This is an inherent limitation of the assay. If heme iron measurement is required, a different assay methodology should be selected.

## Experimental Protocols for Mitigating EDTA Interference

If re-collection of samples is not feasible, the following methods can be attempted to rescue EDTA-contaminated samples. It is crucial to validate any of these methods with appropriate controls (i.e., a sample of known iron concentration with and without EDTA, subjected to the same treatment).

### Protocol 1: Competitive Displacement with Zinc Sulfate

**Principle:** This method is based on the principle of competitive binding. While EDTA has a high affinity for iron, adding a large excess of another divalent cation for which EDTA also has a

strong affinity can displace the iron, making it available to react with **Nitroso-PSAP**. Zinc has been shown to be effective in this role for other colorimetric iron assays.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### Methodology:

- Prepare a 1 M Zinc Sulfate ( $\text{ZnSO}_4$ ) stock solution: Dissolve 28.75 g of  $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$  in 100 mL of deionized water.
- Sample Spiking: To 100  $\mu\text{L}$  of your EDTA-plasma sample, add 7  $\mu\text{L}$  of the 1 M  $\text{ZnSO}_4$  solution (final concentration approximately 7 mmol/L).
- Incubation: Mix gently and incubate the sample at room temperature for 10 minutes. This allows time for the zinc ions to displace the iron from the EDTA-iron complex.
- Assay: Proceed with the standard **Nitroso-PSAP** assay protocol, using the zinc-treated sample.
- Controls: It is essential to run a parallel control where a known iron standard is first mixed with EDTA and then treated with the zinc sulfate solution to validate the recovery.

## Protocol 2: Physical Removal of EDTA by Ultrafiltration

Principle: Ultrafiltration separates molecules based on size. EDTA (molecular weight ~292 g/mol) is significantly smaller than most proteins in plasma (e.g., albumin, ~66.5 kDa). A centrifugal filter unit with an appropriate molecular weight cutoff (MWCO) can retain the proteins while allowing EDTA and its metal complexes to pass through into the filtrate. This method has been shown to be highly effective for removing EDTA from protein solutions.[\[12\]](#)  
[\[13\]](#)

#### Methodology:

- Select a Filter: Choose a centrifugal ultrafiltration unit with a low MWCO, typically 10 kDa.
- Dilution: Dilute the plasma sample (e.g., 100  $\mu\text{L}$ ) 10-fold with an appropriate iron-free buffer (e.g., saline or Tris buffer).
- First Centrifugation: Place the diluted sample in the filter unit and centrifuge according to the manufacturer's instructions to concentrate the sample back to its original volume. Discard the

flow-through, which contains the removed EDTA.

- **Second Wash (Optional but Recommended):** Re-dilute the concentrated sample 10-fold with the same buffer and repeat the centrifugation step. This second wash will remove a higher percentage of the remaining EDTA.
- **Sample Recovery:** Recover the concentrated, EDTA-depleted sample from the filter unit. Adjust the volume to the initial pre-dilution volume with buffer if necessary.
- **Assay:** Use the purified sample in the **Nitroso-PSAP** assay.

## Protocol 3: Physical Removal of EDTA by Microdialysis

**Principle:** Similar to ultrafiltration, dialysis separates molecules based on size using a semi-permeable membrane.<sup>[14][15]</sup> The sample is placed inside a dialysis cassette or tubing, which is then submerged in a large volume of buffer (the dialysate). Small molecules like EDTA diffuse out of the sample and into the dialysate, effectively purifying the sample.

**Methodology:**

- **Prepare Dialysis Membrane:** Select a dialysis membrane with a low MWCO (e.g., 3.5-10 kDa). Prepare and hydrate the membrane according to the manufacturer's protocol.
- **Load Sample:** Pipette the EDTA-plasma sample into the dialysis cassette or tubing.
- **Dialysis:** Place the sealed cassette in a beaker containing a large volume of iron-free dialysis buffer (e.g., 200-500 times the sample volume).<sup>[15]</sup> Stir the buffer gently at 4°C.
- **Buffer Changes:** Perform several buffer changes to ensure efficient removal of EDTA. A typical schedule would be:
  - Dialyze for 2 hours.
  - Change the buffer and dialyze for another 2 hours.
  - Change the buffer again and dialyze overnight.<sup>[16]</sup>
- **Sample Recovery:** Carefully remove the purified sample from the dialysis cassette.

- Assay: Use the dialyzed sample in the **Nitroso-PSAP** assay.

## Data Presentation

Table 1: Stability Constants of EDTA with Divalent Cations

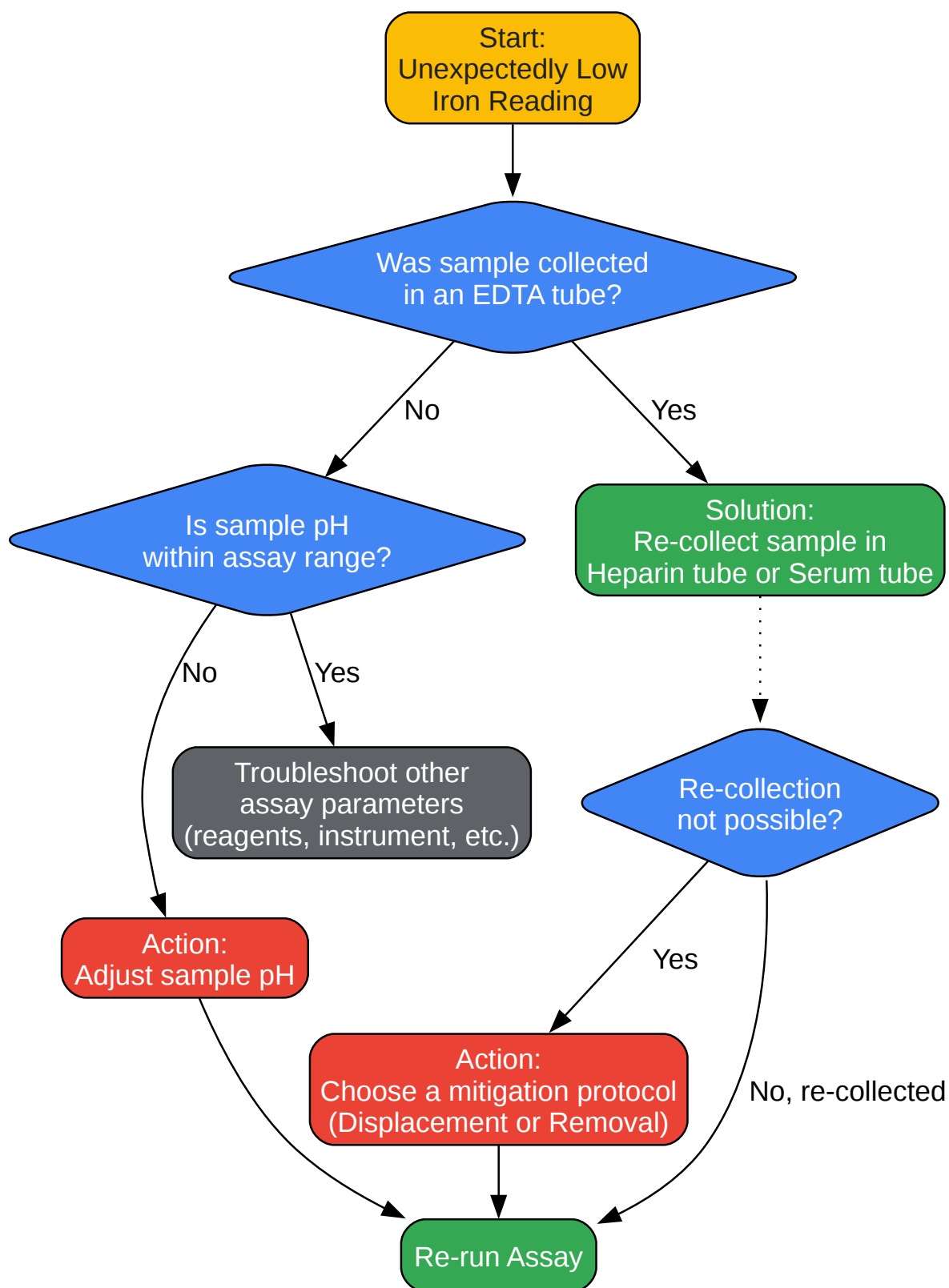
This table illustrates the high affinity of EDTA for iron ( $\text{Fe}^{3+}$  and  $\text{Fe}^{2+}$ ) compared to calcium ( $\text{Ca}^{2+}$ ), which is the primary target for its anticoagulant action. The higher the log K value, the more stable the complex.

Metal Ion	Log K (Stability Constant)	Reference
$\text{Fe}^{3+}$	25.1	<a href="#">[17]</a> <a href="#">[18]</a>
$\text{Fe}^{2+}$	14.3	<a href="#">[17]</a> <a href="#">[18]</a>
$\text{Zn}^{2+}$	16.5	<a href="#">[17]</a> <a href="#">[18]</a>
$\text{Ca}^{2+}$	10.7	<a href="#">[17]</a>
$\text{Mg}^{2+}$	8.7	<a href="#">[17]</a> <a href="#">[18]</a>

Data sourced from multiple chemical suppliers and databases.

## Visualizations

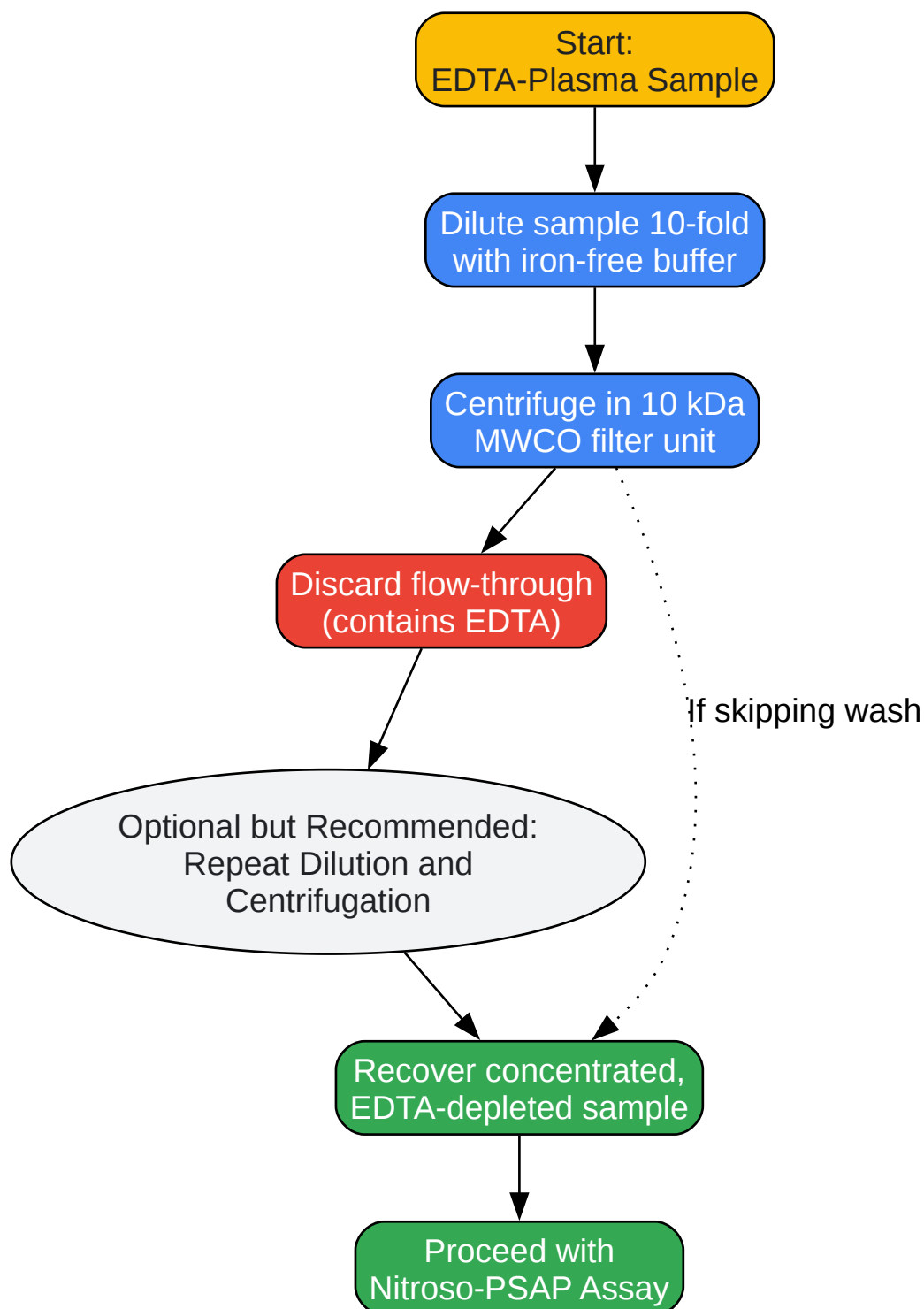
### Logical Flow for Troubleshooting Low Iron Readings



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Caption: Troubleshooting workflow for low iron results.

## Experimental Workflow for EDTA Removal by Ultrafiltration



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Caption: Workflow for removing EDTA via ultrafiltration.

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